molecular formula C13H20N2O2S B605710 2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 329221-38-7

2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B605710
M. Wt: 268.37
InChI Key: IEETZPYULYBOCV-UHFFFAOYSA-N
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Description

Highly selective PknG Inhibitor, blocking the proliferation of M. tuberculosis
AX20017 is a highly selective PknG Inhibitor. It acts by blocking the proliferation of M. tuberculosis.

Scientific Research Applications

  • Biologically Active Azomethine Derivatives Synthesis : Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, a compound closely related to the one , have been synthesized and analyzed. These derivatives are seen as promising for further study and molecular design due to their cytostatic effects. High-performance liquid chromatography (HPLC) was optimized for their analysis, suggesting their potential in pharmaceutical applications (Chiriapkin et al., 2021).

  • Antibacterial and Antifungal Activities : Derivatives of thiophene-3-carboxamide have shown antibacterial and antifungal activities. Their molecular structures exhibit intramolecular hydrogen bonds that lock the molecular conformation, potentially influencing their biological activity (Vasu et al., 2005).

  • Thienopyrimidine Synthesis : Novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes have been studied for thienopyrimidine synthesis. This research highlights the versatility of these compounds in synthesizing various derivatives with potential pharmacological applications (Pokhodylo et al., 2010).

  • Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities : Novel thiophene derivatives synthesized from a compound similar to the one demonstrated significant antiarrhythmic, serotonin antagonist, and antianxiety activities. This indicates their potential use in developing new therapeutic agents (Amr et al., 2010).

  • Antimicrobial Evaluation : Some new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety were synthesized and evaluated for their antimicrobial activities. The study suggests that these compounds could be effective against various bacterial strains (Gouda et al., 2010).

properties

IUPAC Name

2-(cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c14-11(16)10-8-3-1-2-4-9(8)18-13(10)15-12(17)7-5-6-7/h7H,1-6H2,(H2,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATFNEMGBRWLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Citations

For This Compound
2
Citations
P Banhegyi, F Waczek, Z Szekelyhidi… - Synthetic …, 2008 - Taylor & Francis
An unusual chemical method has been applied for the preparation of 1-benzothiophene-3-carboxamide derivatives from esters by reaction with lithium amide in tetrahydrofurane. …
Number of citations: 4 www.tandfonline.com
V Romano - 2016 - edoc.unibas.ch
Protein kinases are key regulators of most biochemical pathways and their involvement in different diseases is extensively documented. To identify the protein substrates of kinases is …
Number of citations: 3 edoc.unibas.ch

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